molecular formula C7H12ClNO2 B3320902 Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride CAS No. 1279115-48-8

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

Cat. No.: B3320902
CAS No.: 1279115-48-8
M. Wt: 177.63 g/mol
InChI Key: GMPGBNGGBCTYHE-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic precursor, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPGBNGGBCTYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824260-58-3
Record name methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Reactant of Route 3
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Reactant of Route 5
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

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